

S-p-Methylbenzyl-L-cysteine IUPAC nomenclature and CAS number

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Compound of Interest

Compound Name: *S-p-Methylbenzyl-L-cysteine*

Cat. No.: B554655

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An In-depth Technical Guide to S-p-Methylbenzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **S-p-Methylbenzyl-L-cysteine**, a derivative of the amino acid L-cysteine. This document details its chemical identity, synthesis, and known biological activities, offering valuable information for its application in research and development.

Core Compound Details

Property	Value
IUPAC Nomenclature	(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid[1]
CAS Number	42294-52-0[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ S
Molecular Weight	225.31 g/mol [2]
Canonical SMILES	CC1=CC=C(C=C1)CSCC(C(=O)O)N[2]
InChI Key	QOAPFSZIUBUTNW-JTQLQIEISA-N[2]

Synthesis Protocol

The synthesis of **S-p-Methylbenzyl-L-cysteine** typically involves the S-alkylation of L-cysteine with p-methylbenzyl chloride. A general procedure is outlined below, based on common methods for synthesizing similar S-substituted cysteine derivatives.

Materials:

- L-cysteine hydrochloride monohydrate
- p-Methylbenzyl chloride
- Sodium hydroxide (NaOH) or another suitable base
- Solvent (e.g., ethanol, water, or a biphasic mixture)
- Hydrochloric acid (HCl) for pH adjustment
- Ethyl acetate and hexanes for recrystallization

Procedure:

- **Dissolution of L-cysteine:** Dissolve L-cysteine hydrochloride monohydrate in an aqueous solution of sodium hydroxide at 0°C with stirring. The basic conditions deprotonate the thiol group, making it a potent nucleophile.
- **Schotten-Baumann Reaction:** To the chilled solution, add p-methylbenzyl chloride dropwise. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. This pH is crucial for the selective S-alkylation over N-alkylation.
- **Reaction Monitoring:** Stir the reaction mixture for several hours at 0-5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with a nonpolar solvent like dichloromethane to remove any unreacted p-methylbenzyl chloride.

- **Acidification and Precipitation:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid. The product, **S-p-Methylbenzyl-L-cysteine**, will precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Experimental Protocols for Biological Activity Assessment

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of **S-p-Methylbenzyl-L-cysteine** by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

- **S-p-Methylbenzyl-L-cysteine**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplate
- Microplate reader
- Ascorbic acid or Trolox (as a positive control)

Procedure:

- **Preparation of Solutions:**
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

- Prepare a series of dilutions of **S-p-Methylbenzyl-L-cysteine** and the positive control (e.g., ascorbic acid) in methanol.
- Assay:
 - To each well of a 96-well plate, add a specific volume of the test compound or control solution.
 - Add the DPPH solution to each well to initiate the reaction.
 - Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
 - Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test sample.
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

- **S-p-Methylbenzyl-L-cysteine**
- Human cancer cell line (e.g., MCF-7, A549)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** Treat the cells with various concentrations of **S-p-Methylbenzyl-L-cysteine** for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
- **MTT Incubation:** After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
- **Data Analysis:**

- The percentage of cell viability is calculated as:

where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.

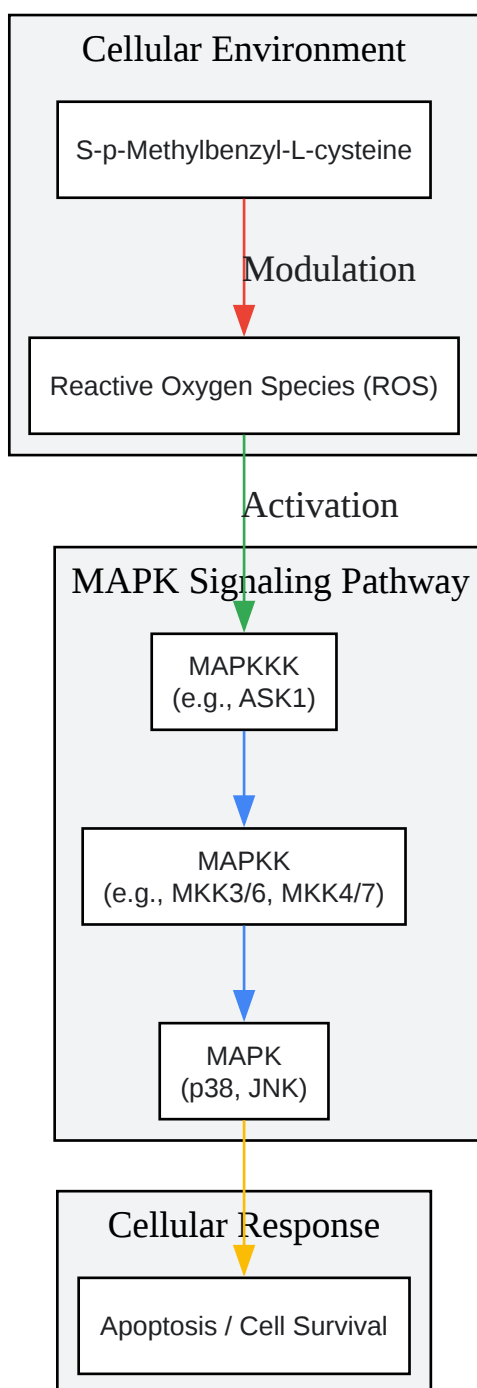
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Putative Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by **S-p-Methylbenzyl-L-cysteine** are not yet fully elucidated, based on the known activities of other cysteine derivatives and the cellular response to oxidative stress, a putative mechanism can be proposed. Cysteine derivatives are known to influence cellular redox balance, which can in turn affect various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the MAPK pathway. It is plausible that **S-p-Methylbenzyl-L-cysteine**, through its potential antioxidant or pro-oxidant activities, could modulate the MAPK pathway. For instance, by scavenging reactive oxygen species (ROS), it might attenuate the activation of pro-inflammatory and pro-apoptotic branches of the MAPK pathway (e.g., JNK and p38). Conversely, under certain conditions, it might induce oxidative stress, leading to the activation of these pathways and subsequent cytotoxicity in cancer cells.

Below is a conceptual diagram illustrating this hypothesized relationship.



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Caption: Putative modulation of the MAPK pathway by **S-p-Methylbenzyl-L-cysteine** via ROS.

Conclusion

S-p-Methylbenzyl-L-cysteine is a cysteine derivative with potential applications in pharmaceutical and biomedical research. Its synthesis is achievable through established chemical methods. The provided experimental protocols for assessing its antioxidant and cytotoxic activities offer a foundation for further investigation into its biological effects. The proposed involvement with the MAPK signaling pathway provides a testable hypothesis for future studies to elucidate its precise mechanism of action. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound.

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